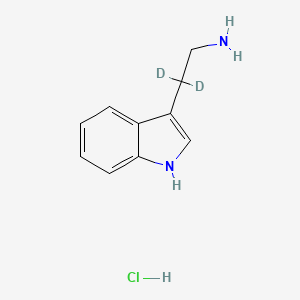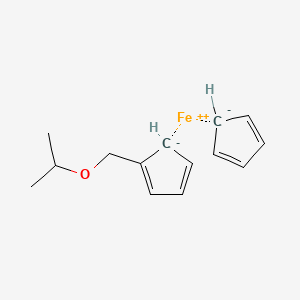
(Isopropoxymethyl)ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Isopropoxymethyl)ferrocene is an organometallic compound that belongs to the ferrocene family. Ferrocene compounds are characterized by their sandwich-like structure, where an iron atom is sandwiched between two cyclopentadienyl rings. This compound has an isopropoxymethyl group attached to one of the cyclopentadienyl rings, which imparts unique chemical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropoxymethyl)ferrocene typically involves the reaction of ferrocene with isopropoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation of the ferrocene. The general reaction scheme is as follows:
Ferrocene+Isopropoxymethyl chlorideNaHthis compound+NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
(Isopropoxymethyl)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form the corresponding ferrocenium ion.
Reduction: The ferrocenium ion can be reduced back to ferrocene.
Substitution: The isopropoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired product.
Major Products Formed
Oxidation: The major product is the ferrocenium ion.
Reduction: The major product is ferrocene.
Substitution: The products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(Isopropoxymethyl)ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: It is studied for its potential use in bioorganometallic chemistry, including drug design and delivery.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic applications.
Industry: It is used in the development of advanced materials, including polymers and sensors.
Mecanismo De Acción
The mechanism of action of (Isopropoxymethyl)ferrocene involves its ability to undergo redox reactions. The ferrocene moiety can easily switch between its oxidized and reduced states, making it a versatile redox mediator. This property is exploited in various applications, including catalysis and sensing. The isopropoxymethyl group can also participate in interactions with biological molecules, enhancing the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: The parent compound with no substituents.
Methylferrocene: Ferrocene with a methyl group attached.
Ethylferrocene: Ferrocene with an ethyl group attached.
Uniqueness
(Isopropoxymethyl)ferrocene is unique due to the presence of the isopropoxymethyl group, which imparts different chemical and physical properties compared to other ferrocene derivatives. This makes it suitable for specific applications where other ferrocene compounds may not be as effective.
Propiedades
Número CAS |
12300-26-4 |
|---|---|
Fórmula molecular |
C14H18FeO |
Peso molecular |
258.14 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;iron(2+);1-(propan-2-yloxymethyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C9H13O.C5H5.Fe/c1-8(2)10-7-9-5-3-4-6-9;1-2-4-5-3-1;/h3-6,8H,7H2,1-2H3;1-5H;/q2*-1;+2 |
Clave InChI |
XTWJFIYKOFWPLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


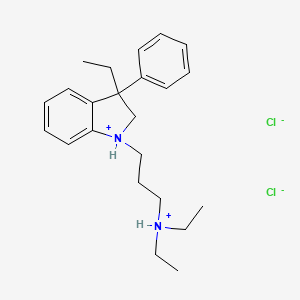
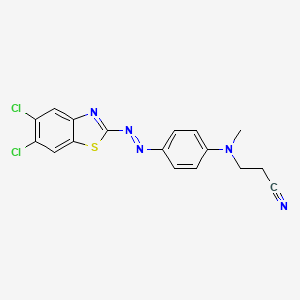
![3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13748091.png)
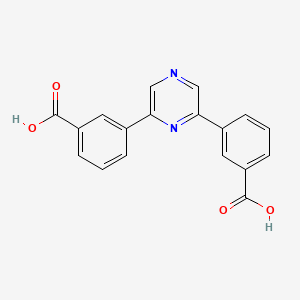
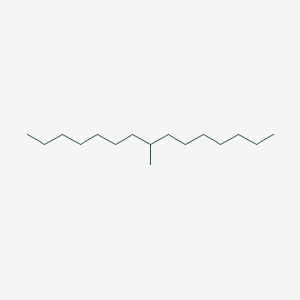
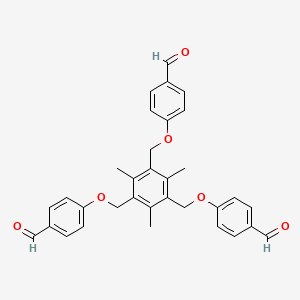
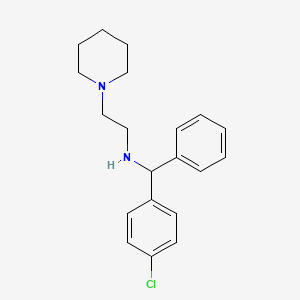
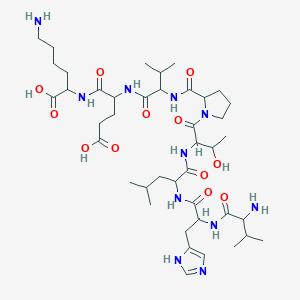
![Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-](/img/structure/B13748115.png)
![3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone](/img/structure/B13748117.png)
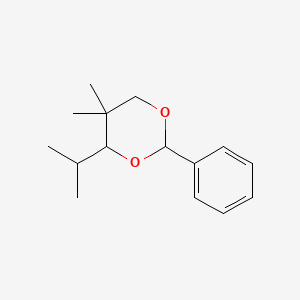
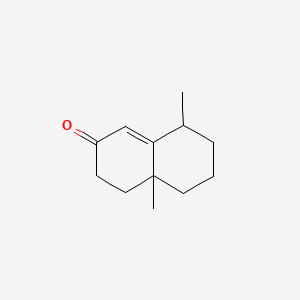
![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
